molecular formula C8H8N2O6S B2996151 4-Methanesulfonamido-3-nitrobenzoic acid CAS No. 1184668-88-9

4-Methanesulfonamido-3-nitrobenzoic acid

Cat. No.: B2996151
CAS No.: 1184668-88-9
M. Wt: 260.22
InChI Key: KPMVBNPWPBLWHZ-UHFFFAOYSA-N
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Description

4-Methanesulfonamido-3-nitrobenzoic acid is a benzoic acid derivative research compound with the CAS Number 1184668-88-9 . Its molecular formula is C8H8N2O6S, and it has a molecular weight of 260.23 g/mol . This chemical features a benzoic acid core substituted with both a nitro group (-NO₂) and a methanesulfonamido group (-NHSO₂CH₃), making it a versatile and multifunctional intermediate for constructing more complex molecules in medicinal chemistry and drug discovery . As a building block, its functional groups are key sites for further chemical modification. The sulfonamido group is a privileged structure in pharmacology, found in many therapeutic agents, while the nitro group can be selectively reduced to an amine, providing a handle for synthesizing diverse compound libraries . Researchers can leverage this compound in the exploration of new bioactive substances. It is supplied with a purity of 98% and is intended for use in laboratory research settings only . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methanesulfonamido)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6S/c1-17(15,16)9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMVBNPWPBLWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathway Elucidation for 4 Methanesulfonamido 3 Nitrobenzoic Acid

Established Synthetic Routes to the Benzoic Acid Scaffold and Related Derivatives

The construction of the 4-Methanesulfonamido-3-nitrobenzoic acid molecule can be approached through several classical synthetic pathways. The key challenges lie in the selective introduction of the nitro group at the position ortho to the methanesulfonamido group and meta to the carboxylic acid group. The order of the reactions is crucial to achieve the desired isomer. A plausible and commonly employed strategy involves the nitration of a pre-functionalized benzoic acid derivative.

Regioselective Nitration Strategies of Aromatic Precursors

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The directing effects of the substituents already present on the ring govern the position of the incoming nitro group. In the context of synthesizing this compound, a logical precursor is 4-methanesulfonamidobenzoic acid.

The methanesulfonamido group (-NHSO₂CH₃) is an ortho, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. When both are present on the benzene (B151609) ring, their directing effects are considered. For the nitration of 4-methanesulfonamidobenzoic acid, the powerful ortho, para-directing influence of the methanesulfonamido group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (positions 3 and 5). Position 3 is also meta to the carboxylic acid group, making it the sterically and electronically favored position for substitution.

The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion. The reaction temperature must be carefully controlled, as higher temperatures can lead to the formation of dinitrated byproducts. A similar strategy is employed in the nitration of 4-acetamidobenzoic acid, where the acetamido group also directs the nitro group to the 3-position. google.com

Table 1: Regioselective Nitration of Substituted Benzoic Acids

Starting MaterialNitrating AgentMajor ProductReference
4-Acetamidobenzoic acidHNO₃ / H₂SO₄4-Acetamido-3-nitrobenzoic acid google.com
Benzoic AcidHNO₃ / H₂SO₄3-Nitrobenzoic Acid orgsyn.orgtruman.edu

Introduction of the Sulfonamido Moiety: Reaction Mechanisms and Precursor Considerations

The methanesulfonamido group can be introduced by reacting an amino group with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base. A common precursor for this step would be 4-aminobenzoic acid. The reaction is a nucleophilic acyl substitution where the amino group attacks the electrophilic sulfur atom of the methanesulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Alternatively, if starting from a nitro-substituted precursor like 4-amino-3-nitrobenzoic acid, the sulfonamidation can be performed on the amino group. This approach ensures the correct positioning of the nitro and amino functionalities before the introduction of the methanesulfonamido group. A related synthesis of N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide involves the reaction of 4-methoxy-2-nitroaniline (B140478) with methanesulfonyl chloride. nih.gov

Carboxylic Acid Formation Pathways (e.g., Oxidation of Methyl/Benzyl Derivatives)

An alternative synthetic strategy involves the formation of the carboxylic acid group at a later stage of the synthesis. This pathway often starts with a toluene (B28343) derivative. For instance, the synthesis could begin with 4-nitrotoluene (B166481). This starting material can be subjected to reactions to introduce the methanesulfonamido group, followed by the oxidation of the methyl group.

The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a common transformation. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are traditionally used. The reaction proceeds via a benzylic radical intermediate. The presence of an electron-withdrawing nitro group on the ring can make the oxidation more challenging, requiring harsher reaction conditions.

A potential synthetic sequence could be:

Nitration of Toluene: Toluene is nitrated to yield a mixture of ortho- and para-nitrotoluene, from which 4-nitrotoluene is separated.

Reduction of the Nitro Group: The nitro group of 4-nitrotoluene is reduced to an amino group to give p-toluidine (B81030).

Sulfonamidation: The amino group of p-toluidine is reacted with methanesulfonyl chloride to form N-(4-methylphenyl)methanesulfonamide.

Nitration: The N-(4-methylphenyl)methanesulfonamide is then nitrated. The methanesulfonamido group will direct the nitro group to the ortho position (position 3).

Oxidation: The methyl group of the resulting N-(4-methyl-2-nitrophenyl)methanesulfonamide is oxidized to a carboxylic acid to yield the final product, this compound.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis and mechanochemistry represent two such advanced approaches that can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This technique can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ajrconline.orgresearchgate.netresearchgate.net The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating.

For the synthesis of this compound, microwave irradiation could be applied to several steps:

Nitration: Microwave-assisted nitration of aromatic compounds has been shown to be highly efficient, often proceeding to completion in minutes rather than hours. researchgate.net

Sulfonamidation: The reaction of an amine with methanesulfonyl chloride can also be accelerated using microwave heating.

Oxidation: Microwave-assisted oxidation reactions can enhance the efficiency of the conversion of a methyl group to a carboxylic acid.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis Times for Related Reactions

ReactionConventional Method TimeMicrowave-Assisted TimeReference
Synthesis of Benzoic Acid~30 minutes (reflux)10 minutes ajrconline.org
Synthesis of Benzocaine~1 hour (reflux)15 minutes ajrconline.org

Mechanochemical Syntheses in Aromatic Nitration

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. These reactions are often performed in the absence of a solvent or with minimal solvent, making them inherently more environmentally friendly. Ball milling is a common technique used in mechanochemical synthesis.

Mechanochemical methods have been successfully applied to the sulfonation of aromatic compounds. researchgate.net It is plausible that similar approaches could be developed for the nitration step in the synthesis of this compound. The use of a solid-state nitrating agent in a ball mill could provide a solvent-free and efficient alternative to the traditional mixed-acid method. This approach can also lead to different selectivities compared to solution-phase reactions.

Elucidation of Molecular Structure and Electronic Properties of 4 Methanesulfonamido 3 Nitrobenzoic Acid

Theoretical and Computational Chemistry Investigations

Theoretical investigations of molecules like 4-Methanesulfonamido-3-nitrobenzoic acid are crucial for elucidating their intrinsic properties that are often difficult to explore experimentally. These studies are typically performed using quantum chemical calculations, which can predict molecular geometries, electronic structures, and various spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. chemrxiv.org For a molecule like this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G, would be used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. researchgate.netsigmaaldrich.com This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structural parameters, including bond lengths, bond angles, and dihedral angles, are fundamental for understanding the molecule's steric and electronic properties. Studies on analogous compounds like 4-methyl-3-nitrobenzoic acid have demonstrated that DFT calculations can reproduce structural parameters that are in good agreement with experimental data from techniques like X-ray diffraction. chemrxiv.orgresearchgate.net

Table 1: Representative Optimized Geometrical Parameters (Hypothetical for this compound based on similar structures)

ParameterBondPredicted Value (Å)ParameterAnglePredicted Value (°)
Bond LengthC-C (aromatic)~1.39 - 1.41Bond AngleC-C-C (aromatic)~118 - 122
C-S~1.77C-S-N~107
S-N~1.63O-S-O~120
N-O (nitro)~1.22O-N-O~125
C=O (carboxyl)~1.21C-C-O (carboxyl)~123
C-O (carboxyl)~1.35C-C-N (nitro)~119

Note: The values in this table are hypothetical and represent typical ranges observed in similar compounds. Specific computational data for this compound is not available in the cited literature.

Molecules with rotatable bonds, such as the methanesulfonamido and carboxylic acid groups in this compound, can exist in different spatial orientations or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most energetically stable conformer. This is typically achieved by rotating specific dihedral angles and calculating the corresponding energy profile. The global minimum on this potential energy surface corresponds to the most stable conformation of the molecule. Understanding the conformational preferences is crucial as it can significantly influence the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. thaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. thaiscience.info

For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the methanesulfonamido group and the benzene (B151609) ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro and carboxylic acid groups. The HOMO-LUMO energy gap can be used to predict the electronic absorption properties of the molecule, as the absorption of UV-visible light often corresponds to the excitation of an electron from the HOMO to the LUMO. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Energy Gap-

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. lu.lvsemanticscholar.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its intermolecular interaction patterns. semanticscholar.org The MEP map is typically colored, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, while positive potential would be expected around the hydrogen atoms of the carboxylic acid and the methanesulfonamido group.

Molecules with significant intramolecular charge transfer, often arising from the presence of electron donor-acceptor systems, can exhibit non-linear optical (NLO) properties. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. nih.gov Theoretical calculations of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be performed to assess the NLO potential of a compound. For this compound, the combination of the methanesulfonamido donor and the nitro and carboxyl acceptor groups suggests that it may possess NLO properties. Computational studies on similar molecules have shown that DFT methods can provide reliable predictions of hyperpolarizability. researchgate.netresearchgate.net

Table 3: Hypothetical Non-Linear Optical Properties of this compound

PropertyCalculated Value
Dipole Moment (μ)-
Polarizability (α)-
First-order Hyperpolarizability (β)-

Spectroscopic Characterization Methodologies in Research

The structural elucidation and characterization of novel compounds are fundamental to chemical research. A suite of spectroscopic techniques is typically employed to determine the molecular structure, confirm purity, and investigate the electronic properties of a synthesized compound. For a molecule such as this compound, these methods provide a comprehensive picture of its atomic arrangement and chemical nature. However, detailed experimental spectra and extensive research findings for this specific compound are not widely available in published scientific literature. The following sections outline the standard methodologies that would be used for its characterization.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopic Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. Both FTIR and FT-Raman spectroscopy probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them.

In the analysis of this compound, FTIR and FT-Raman spectra would be expected to show characteristic peaks corresponding to its distinct functional moieties. The carboxylic acid group would exhibit a strong, broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a sharp, intense C=O stretching band around 1700 cm⁻¹. The nitro group (NO₂) would show two prominent stretching vibrations: an asymmetric stretch usually between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. The sulfonamido group (-SO₂NH-) would be identified by its characteristic S=O stretching bands (asymmetric and symmetric) in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions, respectively, as well as an N-H stretching vibration, typically around 3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the benzene ring would also be present.

While specific experimental data for this compound is not available, analysis of related compounds like 4-methyl-3-nitrobenzoic acid shows characteristic FTIR and FT-Raman spectra that align with these expected functional group regions. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic region would display a distinct pattern for the three protons on the benzene ring. The proton ortho to the carboxylic acid would likely appear as a doublet, the proton ortho to the nitro group as another doublet, and the proton between the nitro and sulfonamido groups as a doublet of doublets. The N-H proton of the sulfonamide would appear as a singlet, and the methyl (CH₃) protons of the methanesulfonamido group would also present as a sharp singlet. The acidic proton of the carboxylic acid would typically be a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. This would include the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring (with their chemical shifts influenced by the attached electron-withdrawing and donating groups), and the methyl carbon of the sulfonamido group.

While a specific spectrum for this compound is not publicly documented, chemical suppliers indicate that NMR data for the compound with CAS number 1184668-88-9 exists, though it is not published. bldpharm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The presence of the benzene ring, nitro group, and carboxylic acid group, all of which are chromophores, would result in characteristic absorption bands. The extended conjugation in the aromatic system influences the wavelength of maximum absorption (λmax). Generally, aromatic nitro compounds exhibit strong absorption bands in the UV region. For instance, related compounds like 3-nitrobenzoic acid show maximum absorption around 215 nm and 255 nm. nih.gov The precise λmax for this compound would be determined by the collective electronic effects of all its substituents on the aromatic ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺ or [M-H]⁻) in the mass spectrum would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

The fragmentation pattern would be complex due to the multiple functional groups. Common fragmentation pathways for related aromatic sulfonamides can include the loss of SO₂ (a mass of 64). scbt.com For aromatic carboxylic acids, a common fragment is the loss of the carboxyl group or parts of it (e.g., loss of OH, COOH, or CO). The nitro group can also influence fragmentation. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. While specific fragmentation data for the title compound is not available, chemical suppliers note the existence of LC-MS data. bldpharm.com

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.

Chemical Reactivity and Mechanistic Studies of 4 Methanesulfonamido 3 Nitrobenzoic Acid

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 4-Methanesulfonamido-3-nitrobenzoic acid is significantly influenced by the electronic properties of its substituents. Both the nitro (-NO₂) and carboxylic acid (-COOH) groups are powerful electron-withdrawing groups, while the methanesulfonamido (-NHSO₂CH₃) group exhibits more complex behavior.

Electrophilic aromatic substitution (EAS) involves the attack of an electron-deficient species (an electrophile) on the electron-rich benzene ring. The substituents already present on the ring determine the rate of reaction and the position of the incoming electrophile.

Nitro Group (-NO₂): The nitro group is a strong deactivating group due to its powerful electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.comassets-servd.host It is a meta-director, meaning it directs incoming electrophiles to the position meta to itself. masterorganicchemistry.comyoutube.com This is because the intermediate carbocations (sigma complexes) formed during ortho and para attack are significantly destabilized by the adjacent positive charge on the nitrogen atom of the nitro group. youtube.com

Carboxylic Acid Group (-COOH): Similar to the nitro group, the carboxylic acid group is also a deactivating, meta-directing group. youtube.comassets-servd.host It withdraws electron density from the ring, slowing the rate of electrophilic substitution.

In this compound, the aromatic ring is heavily deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing or deactivating groups. Any further substitution would be significantly slower than on benzene itself. libretexts.org If a reaction were to occur, the directing effects of the existing groups would compete. The methanesulfonamido group directs ortho/para, while the nitro and carboxyl groups direct meta. The position between the nitro and carboxyl groups is highly sterically hindered. The most likely, though still unfavorable, position for substitution would be ortho to the methanesulfonamido group (position 5). When both activating and deactivating groups are present, the position of substitution is typically dictated by the activating (or less deactivating) group, which in this case is the ortho, para-directing sulfonamido group. chemistrysteps.com

Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. This reaction is uncommon for simple aromatic rings but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. nih.govnih.govlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction. libretexts.orgchegg.com

The structure of this compound contains a powerful electron-withdrawing nitro group. While the molecule itself does not possess a typical leaving group like a halide, its substitution pattern is highly relevant to SₙAr reactivity. The nitro group at position 3 would strongly activate positions ortho (positions 2 and 4) and para (position 6) to it for nucleophilic attack. nih.gov

For instance, in the closely related compound 4-chloro-3-nitrobenzoic acid, the chloro group at position 4 is ortho to the activating nitro group at position 3, making it susceptible to displacement by a nucleophile. chegg.com This demonstrates that if the methanesulfonamido group in the title compound were replaced by a halogen, the resulting molecule would be highly activated for SₙAr reactions. The presence of the nitro group is key to stabilizing the anionic intermediate required for this reaction pathway. libretexts.org

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo several important transformations, including esterification, amidation, and decarboxylation.

Esterification is the process of converting a carboxylic acid into an ester. A widely used method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). usm.myresearchgate.net

The mechanism of Fischer esterification is a reversible, multi-step process:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.

This reaction is an equilibrium process. To drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water as it is formed. bond.edu.au Benzoic acids with both electron-donating and electron-withdrawing groups can undergo this reaction smoothly. epa.govijstr.org For example, 4-amino-3-nitrobenzoic acid can be readily converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. bond.edu.au

Table 1: Conditions for Esterification of Substituted Benzoic Acids
Carboxylic AcidAlcoholCatalyst/ConditionsYieldReference
4-Amino-3-nitrobenzoic acidMethanolH₂SO₄ (catalytic), reflux 1 hrWorkable Yield bond.edu.au
Benzoic AcidMethanolModified Montmorillonite K10, reflux 5 hrsHigh Yield ijstr.org
4-Fluoro-3-nitrobenzoic acidEthanol (B145695)H₂SO₄ (catalytic), microwaveGood Yield usm.myresearchgate.net
o-Substituted Benzoic AcidsMethanolToluene-p-sulphonic acidVaries rsc.org

The carboxylic acid group of this compound can be converted into an amide. Amides are important in medicinal chemistry, with the carboxamide group appearing in over 25% of known drugs.

Several methods exist for the synthesis of amides from carboxylic acids:

Via Acyl Chlorides: The most traditional method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride then readily reacts with an amine to form the amide.

Direct Amidation with Coupling Reagents: A more direct approach involves using coupling reagents that activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Catalytic Direct Amidation: Modern methods have been developed that use catalysts to directly form the amide bond from a carboxylic acid and an amine, often at elevated temperatures. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net

The synthesis of bumetanide, a structurally related molecule, involves the reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, showcasing the reactivity of this class of compounds in forming derivatives. chegg.com

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide (CO₂). For most aromatic carboxylic acids, this process requires high temperatures. The thermal stability of this compound is influenced by all three of its functional groups.

Studies on aromatic carboxylic acids indicate that decarboxylation often occurs via an acid-promoted ionic pathway. researchgate.net The presence of electron-withdrawing groups can influence the stability. The decarboxylation of aromatic acids is known to be an exergonic reaction, entropically favored at low partial pressures of CO₂. nih.govacs.org However, the conditions are generally harsh. For example, the thermal rearrangement of potassium benzoate (B1203000) to potassium terephthalate (B1205515) occurs at temperatures between 350 and 550 °C. researchgate.net Tandem reduction/decarboxylation of compounds like 3-nitro-4-hydroxybenzoic acid has been achieved catalytically at 150 °C under a hydrogen atmosphere. nih.gov Microwave-assisted decarboxylation can also reduce reaction times and temperatures. researchgate.net

In addition to decarboxylation, the sulfonamido group can also undergo thermal degradation. The cleavage of the aromatic carbon-sulfur bond (desulfonation) is a known degradation pathway for related sulfonated polymers, occurring at temperatures around 290 °C.

Reactivity of the Nitro Group: Reduction Pathways and Amination

The nitro group attached to the aromatic ring of this compound is a versatile functional group that can undergo reduction to an amino group. This transformation is a cornerstone of synthetic organic chemistry, providing a route to aromatic amines which are valuable precursors for dyes and pharmaceuticals. The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media.

The selective reduction of the nitro group in the presence of other reducible functionalities, such as the carboxylic acid, is a key consideration. A variety of reagents have been developed for the chemoselective reduction of aromatic nitro groups. These methods are generally applicable to a wide range of substrates, and it is anticipated that this compound would undergo similar transformations to yield 4-methanesulfonamido-3-aminobenzoic acid.

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. It is a clean and efficient method, often proceeding under mild conditions.

Metal-Acid Systems: A classic and robust method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). The reaction proceeds through a series of single electron transfers from the metal.

Transfer Hydrogenation: Reagents like hydrazine, often in combination with a catalyst like Pd/C or Raney Nickel, can serve as a source of hydrogen for the reduction. Formic acid and its salts are also used as hydrogen donors.

The resulting amino group from the reduction can be further functionalized, although the term "amination" in this context primarily refers to the formation of the amine via reduction of the nitro group.

Below is a table summarizing various reagent systems commonly used for the reduction of aromatic nitro groups, which are expected to be effective for this compound.

Reagent SystemConditionsComments
H₂, Pd/CLow pressure, Room Temp.High efficiency, clean reaction.
Sn, HClRefluxA classic, high-yielding method.
Fe, HCl / Acetic AcidRefluxOften used in industrial processes due to lower cost.
Zn, NH₄ClAqueous solutionA milder, more neutral condition.
Na₂S₂O₄ (Sodium dithionite)Aqueous solutionCan be selective in the presence of other reducible groups.
Hydrazine hydrate, Pd/CRefluxEffective for transfer hydrogenation.

This table presents generalized conditions and reactivity based on established methods for aromatic nitro group reduction.

Reactions Involving the Sulfonamido Moiety: Alkylation and Acylation

The sulfonamido group (–NHSO₂CH₃) in this compound possesses a reactive N-H bond. The hydrogen atom on the nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This acidity allows for deprotonation by a suitable base to form a sulfonamidate anion, which is a potent nucleophile. This anion can then participate in alkylation and acylation reactions.

Alkylation:

N-alkylation of the sulfonamido group introduces an alkyl substituent onto the nitrogen atom. This reaction typically proceeds via an Sₙ2 mechanism, where the sulfonamidate anion attacks an alkyl halide or another suitable electrophile. A variety of bases and alkylating agents can be employed for this transformation. Alcohols can also be used as alkylating agents in the presence of a catalyst.

Acylation:

N-acylation involves the introduction of an acyl group (R-C=O) onto the sulfonamido nitrogen. This is commonly achieved by reacting the sulfonamide with an acylating agent such as an acid chloride or an acid anhydride. The reaction is often catalyzed by a base, which serves to deprotonate the sulfonamide, or by an acid catalyst. These N-acylsulfonamides are an important class of compounds with various applications.

The tables below outline general conditions for the N-alkylation and N-acylation of sulfonamides, which are expected to be applicable to this compound.

Table of General Conditions for N-Alkylation of Sulfonamides

Alkylating Agent Base Solvent General Conditions
Alkyl Halide (e.g., R-Br, R-I) K₂CO₃, Cs₂CO₃ DMF, Acetonitrile Room temperature to moderate heating.
Alcohols (R-OH) (Catalyst) Toluene (B28343) Often requires a catalyst and elevated temperatures.

This table provides illustrative examples of common N-alkylation conditions for sulfonamides.

Table of General Conditions for N-Acylation of Sulfonamides

Acylating Agent Catalyst/Base Solvent General Conditions
Acid Anhydride ((RCO)₂O) Pyridine (B92270), H₂SO₄ Dichloromethane, neat Can be performed under basic or acidic catalysis. researchgate.net
Acid Chloride (RCOCl) Pyridine, Et₃N Dichloromethane Typically proceeds readily at room temperature.

This table provides illustrative examples of common N-acylation conditions for sulfonamides.

Design and Synthesis of Derivatives and Analogues of 4 Methanesulfonamido 3 Nitrobenzoic Acid

Modification at the Benzoic Acid Carboxyl Group (e.g., esters, amides, acyl chlorides)

The carboxylic acid functional group is a versatile handle for derivatization, readily converted into esters, amides, and acyl chlorides. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, membrane permeability, and metabolic stability.

Esters: Esterification of 4-methanesulfonamido-3-nitrobenzoic acid can be achieved through various established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. bond.edu.aumasterorganicchemistry.com For instance, reacting the parent acid with methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid would yield the corresponding methyl or ethyl ester. truman.edu The general reaction is depicted below:

A two-stage esterification process can be employed to achieve higher yields and purity, particularly for methyl and ethyl esters. This involves an initial esterification, followed by the removal of water and excess alcohol, and a subsequent second esterification with anhydrous alcohol. google.com More contemporary methods utilize coupling agents or catalysts to facilitate esterification under milder conditions. organic-chemistry.org

Amides: The synthesis of amides from this compound typically proceeds through the activation of the carboxylic acid. A common strategy involves the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. nih.govnih.gov The use of thionyl chloride (SOCl₂) is a standard method for the preparation of the acyl chloride intermediate. youtube.com

The direct amidation of the carboxylic acid with an amine can also be accomplished using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or newer, more efficient reagents that facilitate the reaction under mild conditions. researchgate.net Titanium-based catalysts, for example, have been shown to be effective for the direct amidation of carboxylic acids. researchgate.net

Acyl Chlorides: The acyl chloride of this compound is a key intermediate for the synthesis of esters and amides. It is typically prepared by treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. The high reactivity of the acyl chloride makes it a versatile precursor for a wide range of nucleophilic acyl substitution reactions. youtube.com

Interactive Table: Examples of Carboxyl Group Modifications
Derivative Type Reagents and Conditions Product
Methyl Ester Methanol, H₂SO₄, Reflux This compound methyl ester
Ethyl Ester Ethanol, H₂SO₄, Reflux This compound ethyl ester

| Amide | 1. SOCl₂ 2. Ammonia | 4-Methanesulfonamido-3-nitrobenzamide | | N-Methylamide | 1. SOCl₂ 2. Methylamine | N-Methyl-4-methanesulfonamido-3-nitrobenzamide | | Acyl Chloride | SOCl₂, Reflux | 4-Methanesulfonamido-3-nitrobenzoyl chloride |

Functionalization of the Sulfonamido Moiety (e.g., N-alkylation, N-acylation)

N-alkylation: The alkylation of the sulfonamide nitrogen can be achieved using various alkylating agents in the presence of a base. cymitquimica.com Metal-catalyzed N-alkylation reactions using alcohols as alkylating agents have been developed as an environmentally benign method. ionike.com For example, iron(II) chloride has been used to catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com

N-acylation: N-acylation of the sulfonamido group can be accomplished by reacting it with acyl chlorides or anhydrides. semanticscholar.orglookchem.com This reaction is often catalyzed by Lewis acids or strong acids. lookchem.com Bismuth(III) salts have been shown to be effective catalysts for the N-acylation of sulfonamides with both carboxylic acid chlorides and anhydrides under solvent or solvent-free conditions. researchgate.net Another approach involves the use of N-acylbenzotriazoles as efficient acylating agents in the presence of a base like sodium hydride. researchgate.net

Interactive Table: General Strategies for Sulfonamido Moiety Functionalization
Modification General Reagents and Conditions Potential Product Structure
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃) or Alcohol, Metal catalyst (e.g., FeCl₂) R-N(SO₂CH₃)-Ar-COOH
N-Acylation Acyl chloride or Anhydride, Catalyst (e.g., BiCl₃ or H₂SO₄) R-C(O)N(SO₂CH₃)-Ar-COOH

Aromatic Ring Derivatization and Substitution Pattern Exploration

Further diversification can be achieved by introducing additional substituents onto the aromatic ring through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—methanesulfonamido, nitro, and carboxyl groups—will govern the position of the incoming electrophile. The methanesulfonamido group is generally an ortho, para-director, while the nitro and carboxyl groups are meta-directors. truman.edu Given the current substitution pattern, the positions available for substitution are C2, C5, and C6.

Halogenation: Halogenation of the aromatic ring can be achieved using standard electrophilic halogenation conditions. For instance, bromination could be carried out using bromine in the presence of a Lewis acid catalyst. The directing effects of the existing groups would need to be carefully considered to predict the regioselectivity of the reaction.

Nitration: Further nitration of the aromatic ring would introduce a second nitro group. The reaction would typically be carried out using a mixture of concentrated nitric and sulfuric acids. aiinmr.com The strongly deactivating nature of the existing nitro and carboxyl groups would likely require harsh reaction conditions.

Stereochemical Considerations in Derivative Synthesis

While this compound itself is achiral, the introduction of stereocenters can be achieved through the synthesis of its derivatives. This is particularly relevant in drug design, where stereoisomers can exhibit significantly different biological activities.

Chiral esters and amides can be prepared by reacting the parent acid with chiral alcohols or amines. For example, esterification with a chiral secondary alcohol would result in the formation of a pair of diastereomeric esters, which could potentially be separated by chromatography.

Alternatively, asymmetric synthesis methodologies can be employed to introduce chirality. For instance, the catalytic asymmetric synthesis of chiral allylic esters from prochiral allylic alcohols has been reported, a strategy that could be adapted to introduce a chiral ester moiety. nih.gov Similarly, organocatalyzed cascade reactions have been utilized for the stereoselective synthesis of highly substituted chiral cyclohexane (B81311) carboxylic esters, demonstrating a pathway to complex chiral derivatives. researchgate.net

Strategies for Library Synthesis (e.g., solid-phase synthesis)

The efficient generation of a large number of derivatives for screening purposes can be accomplished using library synthesis techniques, with solid-phase synthesis being a prominent method. luxembourg-bio.com This approach involves attaching the core scaffold to a solid support (resin) and then performing a series of reactions to build the desired derivatives. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.

A potential solid-phase strategy for synthesizing a library of this compound amides would involve:

Attachment of a suitable protected form of the parent acid to a resin.

Deprotection of the carboxylic acid.

Parallel acylation with a diverse set of amines to generate a library of amides.

Cleavage from the resin to release the final products.

This methodology has been successfully applied to the synthesis of libraries of other substituted benzoic acids and sulfonamides. nih.gov

Advanced Applications and Emerging Research Horizons of 4 Methanesulfonamido 3 Nitrobenzoic Acid

Role as Versatile Chemical Building Blocks in Organic Synthesis

The utility of 4-Methanesulfonamido-3-nitrobenzoic acid in organic synthesis stems from the distinct reactivity of its three primary functional groups: the carboxylic acid, the nitro group, and the methanesulfonamide (B31651) moiety. These groups can be selectively modified, allowing the molecule to serve as a versatile precursor for a wide range of more complex structures.

The carboxylic acid group (-COOH) is a primary site for modification. It can readily undergo esterification to form esters or be converted into an acid chloride, which can then be reacted with amines to generate a diverse array of amides. This functionality is fundamental for constructing larger molecular frameworks.

The aromatic nitro group (-NO2) is arguably its most significant feature for synthetic transformations. It is a strong electron-withdrawing group that can be selectively reduced under various conditions (e.g., using tin/HCl or catalytic hydrogenation) to form an amino group (-NH2). wisc.edu This transformation is a cornerstone of aromatic chemistry, as the resulting aniline (B41778) derivative, 3-amino-4-methanesulfonamidobenzoic acid, becomes a key precursor for building heterocyclic systems. For instance, substituted 2-aminobenzoic acids are common starting materials for the synthesis of quinazolinones, a class of compounds with significant biological activity. benthamdirect.comresearchgate.netorganic-chemistry.org

The methanesulfonamido group (-NHSO2CH3) also plays a crucial role. It is a stable and robust functional group that influences the electronic properties of the aromatic ring. In synthetic chemistry, sulfonamide groups are often incorporated to serve as metabolically stable bioisosteres for other functional groups or to act as hydrogen bond donors, influencing molecular conformation and intermolecular interactions. researchgate.netchem-station.com While the sulfonamide itself is relatively inert, its presence directs the reactivity of the aromatic ring and provides a key structural element in the final target molecule. The interplay of these functional groups makes this compound a highly adaptable building block for creating libraries of compounds for further research.

Contributions to Medicinal Chemistry Research and Chemical Biology

The structural motifs present in this compound are of significant interest in medicinal chemistry. The sulfonamide and benzoic acid moieties are well-established pharmacophores found in numerous approved drugs.

The sulfonamide group is a cornerstone of medicinal chemistry, famously present in sulfa antibiotics and a wide range of other therapeutic agents. ajchem-b.comajchem-b.comresearchgate.net It is a key functional group for inhibitors of several enzymes, most notably carbonic anhydrases. nih.gov The general structure of this compound provides an excellent scaffold for Structure-Activity Relationship (SAR) studies. Key points for SAR exploration include:

The Sulfonamide Nitrogen (N1): Substitution on this nitrogen can dramatically alter biological activity. In many sulfonamide-based drugs, attaching various heterocyclic rings to the N1 nitrogen is a common strategy to tune potency, selectivity, and pharmacokinetic properties. youtube.com

The Aromatic Ring: The substitution pattern on the benzene (B151609) ring is critical. The relative positions of the carboxylic acid, nitro, and sulfonamide groups are fixed, but modifications to these groups or the addition of further substituents can be explored to optimize interactions with a biological target.

The Carboxylic Acid: This group can be converted to esters, amides, or other bioisosteres to probe interactions with target proteins and to modify properties like cell permeability.

The Nitro Group: In SAR studies, this group can be reduced to an amine, which can then be further derivatized (e.g., acylated, alkylated) to explore the chemical space around that position of the scaffold.

A general SAR summary for classical sulfonamides is presented below, highlighting the importance of each structural component.

Structural ComponentSAR SignificancePotential Modifications from this compound
Aromatic Ring Must be para-substituted.The core scaffold already meets this criterion.
Amino Group (post-reduction) Essential for activity in classical antibacterial sulfonamides; must be unsubstituted or part of a prodrug.The nitro group can be reduced to provide this essential amine.
Sulfonamide Group Crucial for binding and acidity.The methanesulfonamido group is a key feature of the starting scaffold.
N1-Substituent Heterocyclic substitutions can greatly increase potency and modulate pKa.The carboxylic acid or reduced nitro group can be used to build or attach such substituents.

This compound incorporates several features that are advantageous for designing enzyme inhibitors and receptor ligands. The sulfonamide moiety is a well-known zinc-binding group, making it a privileged scaffold for designing inhibitors of zinc-containing metalloenzymes like carbonic anhydrases and matrix metalloproteinases. ajchem-b.comnih.gov The molecule also contains hydrogen bond donors (the -NH of the sulfonamide and the -OH of the carboxylic acid) and acceptors (the oxygens of all three functional groups), which can engage in specific interactions within a protein's active site.

The general design principle would involve using the this compound core to anchor the molecule into a target active site, with further chemical modifications used to enhance potency and selectivity. For example, the carboxylic acid could be extended via an amide linkage to a linker that positions another pharmacophore into a nearby binding pocket. This modular approach allows for the systematic development of potent and selective inhibitors.

The primary application of this compound is as an intermediate in the synthesis of more complex, often biologically active, molecules. A prominent example of a structurally similar compound being used in this capacity is the synthesis of Dabigatran, an anticoagulant drug. The synthesis of Dabigatran utilizes 4-(methylamino)-3-nitrobenzoic acid as a key starting material. newdrugapprovals.orgnewdrugapprovals.orgpatsnap.comjustia.com

In this multi-step synthesis:

The carboxylic acid of 4-(methylamino)-3-nitrobenzoic acid is activated (e.g., by conversion to an acid chloride). newdrugapprovals.orgnewdrugapprovals.org

It is then coupled with another intermediate to form a complex amide.

The nitro group is subsequently reduced to an amine.

This newly formed amine participates in a cyclization reaction to form the core benzimidazole (B57391) ring system of Dabigatran.

This established synthetic route for a major pharmaceutical drug highlights the value of the 3-nitro-4-substituted benzoic acid scaffold. By analogy, this compound is an ideal precursor for synthesizing novel benzimidazole, quinazolinone, or other heterocyclic derivatives for screening as potential therapeutic agents.

Development of Materials with Specific Optical or Electronic Properties

The development of organic materials with tailored optical or electronic properties often relies on molecules that possess both electron-donating and electron-accepting groups, connected through a π-conjugated system like a benzene ring. This arrangement can facilitate intramolecular charge transfer (ICT), a phenomenon that is crucial for applications such as nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and sensors. nih.gov

This compound contains:

An electron-donating methanesulfonamido group (-NHSO2CH3).

Strong electron-withdrawing nitro (-NO2) and carboxylic acid (-COOH) groups.

This "push-pull" electronic structure suggests that the compound and its derivatives could exhibit interesting optical properties. Nitroaromatic compounds, in particular, are known to form charge-transfer complexes and can possess significant NLO activity. nih.govnih.govnih.gov The presence of both donor and acceptor moieties on the same aromatic ring can lead to a large molecular hyperpolarizability, a key requirement for NLO materials. Research into related nitroaniline and nitrobenzoic acid derivatives has demonstrated their potential in this area. While specific data for this compound is not widely published, its molecular architecture makes it a promising candidate for investigation in materials science for applications requiring charge-transfer characteristics.

Applications in Coordination Chemistry and Metal Complexation

The carboxylic acid group of this compound is an excellent ligand for coordinating with a wide variety of metal ions. The formation of metal-organic frameworks (MOFs) and coordination polymers often relies on carboxylic acid-based linkers. The resulting metal complexes can have applications in catalysis, gas storage, and as new therapeutic agents.

The coordination can occur through several modes, with the carboxylate group being the most common binding site. Additionally, the oxygen atoms of the nitro and sulfonamide groups could potentially act as secondary binding sites, allowing the ligand to be monodentate, bidentate, or act as a bridging ligand between multiple metal centers. The study of metal complexes with related aminobenzoic acid derivatives shows a rich coordination chemistry. nih.gov Furthermore, nitro-containing ligands are widely employed due to their versatility in forming coordination compounds with interesting structural architectures and biological properties. The incorporation of metal ions can also lead to novel nitrosyl complexes with potential therapeutic applications, such as light-triggered nitric oxide (NO) release. nih.govrsc.orgnih.gov The specific geometry and properties of the resulting complexes would depend on the metal ion, the reaction conditions, and the coordination mode of the ligand.

Environmental Chemistry Applications: e.g., Photocatalytic Degradation Studies

The environmental fate of synthetic organic compounds is a subject of significant research, particularly for molecules containing sulfonamide and nitroaromatic groups, which are common in pharmaceuticals and industrial chemicals. mdpi.comresearchgate.net While direct studies on this compound are not extensively documented in existing literature, its structural components—a sulfonamide group and a nitrobenzoic acid moiety—suggest its potential persistence and ecotoxicological relevance, drawing parallels with other widely studied sulfonamides and nitroaromatic pollutants. nih.govresearchgate.net These classes of compounds can enter the environment through various pathways, including industrial effluent and the excretion of unmetabolized veterinary and human drugs. mdpi.com

Photocatalytic degradation has emerged as a highly effective advanced oxidation process for the mineralization of recalcitrant organic pollutants into less harmful substances like CO2, water, and mineral acids. This technology typically utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2) and zinc oxide (ZnO), which, upon irradiation with light of sufficient energy, generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) that are capable of non-selectively oxidizing a broad spectrum of organic contaminants. bohrium.com

Research into the photocatalytic degradation of compounds structurally related to this compound provides a strong basis for predicting its behavior and developing potential remediation strategies. For instance, studies on various nitrophenols, nitrobenzene (B124822), and p-nitrobenzoic acid have demonstrated successful degradation using different photocatalytic systems. rsc.orgmdpi.com A notable study on the photodegradation of p-nitrobenzoic acid using a novel Ba(II)/TiO2–MCM-41 composite photocatalyst reported a degradation efficiency of 91.7% under UV irradiation, significantly higher than that achieved with the commonly used P25 TiO2 catalyst. nih.govresearchgate.net Similarly, the degradation of nitrophenols has been efficiently carried out using ZnO nanoparticles under simulated solar irradiation. rsc.org

These findings suggest that this compound would be amenable to photocatalytic degradation. The process would likely involve the attack of photogenerated hydroxyl radicals on the aromatic ring, leading to hydroxylation, followed by the cleavage of the C-S bond in the methanesulfonamido group, denitration, and eventual ring-opening, ultimately leading to mineralization. The efficiency of this degradation would depend on various operational parameters, including the type of catalyst, pH of the solution, initial concentration of the pollutant, and the light source used. frontiersin.org

CompoundPhotocatalystLight SourceKey Findings & Degradation Efficiency
p-Nitrobenzoic acid Ba(II)/TiO₂–MCM-41300W High-pressure mercury lamp (UV)91.7% degradation achieved in 60 minutes. The composite catalyst showed enhanced performance over standard TiO₂. nih.govresearchgate.net
4-Nitrophenol C, N-TiO₂Simulated SunlightShowed higher photocatalytic efficiency than pure anatase TiO₂. Intermediate products exhibited higher toxicity, requiring a repeated degradation process for complete detoxification. frontiersin.org
2-Nitrophenol (B165410) & 4-Nitrophenol (binary mixture) ZnO nanoparticlesSimulated Solar IrradiationEffective degradation in both acidic and basic media, with different kinetic rate constants observed for the protonated and deprotonated forms. rsc.org
Nitrobenzene Ag/Cu₂O with PersulfateVisible LightThe system effectively oxidized nitrobenzene into intermediates like 2-nitrophenol and 4-nitrophenol, eventually leading to near-complete mineralization. mdpi.com

Patent Landscape Analysis and Industrial Research Trends for Related Chemical Structures

A patent landscape analysis investigates patenting activity in a specific technology field to identify research trends, key innovators, and areas of strategic importance. While a dedicated analysis for this compound is not publicly available, examining patents for structurally related compounds—specifically sulfonamido-benzoic acids and nitrobenzoic acids—reveals significant industrial research and development trends, primarily in the pharmaceutical and chemical intermediate sectors.

The sulfonamido-benzoic acid scaffold is a well-established pharmacophore. Patents dating back several decades highlight its importance in medicinal chemistry. For example, research has focused on developing derivatives with specific biological activities. A key trend in this area is the development of diuretic and saluretic agents, which are crucial for managing hypertension and edema. These patents often describe novel substitution patterns on the benzoic acid ring and the sulfonamide nitrogen to optimize efficacy and pharmacokinetic properties.

The nitrobenzoic acid framework is a fundamental building block in industrial organic synthesis. nih.gov Its derivatives are critical intermediates for a wide range of products, including dyes, polymers, and agrochemicals. In the pharmaceutical industry, nitrobenzoic acids are indispensable precursors for the synthesis of aminobenzoic acids through the reduction of the nitro group. wikipedia.org These amino derivatives are then used to construct more complex active pharmaceutical ingredients (APIs). For instance, 3-aminobenzoic acid is a precursor for some azo dyes. nih.gov Recent patent literature indicates ongoing innovation, with new benzoic acid derivatives being explored for modern therapeutic applications, such as oncology. A 2022 patent application, for example, discloses a series of benzoic acid derivatives with potential anti-tumor bioactivity, demonstrating continued interest in this chemical class for developing novel cancer therapies. patsnap.compreprints.org

The convergence of these two areas suggests that a molecule like this compound is likely of interest as an intermediate in the synthesis of complex, biologically active molecules. The presence of the nitro group allows for its conversion to an amino group, providing a reactive site for further chemical elaboration, while the methanesulfonamido and carboxylic acid groups offer additional points for modification or interaction with biological targets. Industrial research trends point towards the use of such multifunctional intermediates for creating libraries of compounds for drug discovery screening or for the targeted synthesis of APIs with tailored properties.

Patent NumberTitle/SubjectAssigneeKey Application/Industrial Trend
US4244871A Sulfonamido-benzoic acid derivativesRichter Gedeon Vegyeszeti Gyar RTDescribes sulfonamido-benzoic acid compounds with applications as intermediates for compounds possessing fibrinolysis-inhibiting effects. google.com
US3898266A Methylsulfonyl-benzoic acid derivativesBiorex Laboratories Ltd.Focuses on methylsulfonyl-benzoic acid derivatives with significant diuretic and saluretic activity for human and veterinary medicine. google.com
CN114659356A Benzoic acid derivatives and application thereofNot specifiedRelates to novel benzoic acid derivatives (including nitro-substituted structures) with demonstrated anti-tumor bioactivity. patsnap.com
General Trend Synthesis of Nitrobenzoic AcidsMultiple (General Process)Numerous patents describe the industrial preparation of nitrobenzoic acids via nitration of benzoic acid, highlighting their role as key intermediates for dyes and pharmaceuticals (e.g., 3-aminobenzoic acid). nih.govwikipedia.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.